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Compound of Interest

Compound Name: 3-Amino-4-ethylhexanoic acid

Cat. No.: B1271928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid

counterparts, β-amino acids have their amino group attached to the third carbon atom from the

carboxyl group. This structural difference imparts unique conformational properties and

metabolic stability, making them valuable building blocks in medicinal chemistry. The ethyl

group at the fourth carbon position further influences the molecule's lipophilicity and steric

profile, potentially affecting its biological activity and pharmacokinetic properties. This technical

guide provides a summary of the available physicochemical data for 3-Amino-4-ethylhexanoic
acid, outlines general experimental protocols for their determination, and presents a plausible

synthetic workflow.

Core Physicochemical Properties
Quantitative data on the physicochemical properties of 3-Amino-4-ethylhexanoic acid is

limited, with most available information being computationally predicted. These predicted

values offer a preliminary understanding of the molecule's behavior and are summarized in the

table below.
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Property Value Source

Molecular Formula C₈H₁₇NO₂ PubChem[1]

Molecular Weight 159.23 g/mol PubChem[1]

Melting Point 204 - 206 °C Sigma-Aldrich[2]

XLogP3-AA (Computed) -1.4 PubChem[1]

Topological Polar Surface Area

(Computed)
63.3 Å² PubChem[1]

Complexity (Computed) 121 PubChem[1]

Hydrogen Bond Donor Count

(Computed)
2 PubChem

Hydrogen Bond Acceptor

Count (Computed)
2 PubChem

Rotatable Bond Count

(Computed)
5 PubChem

Note: The XLogP3-AA value suggests that the molecule is likely to be hydrophilic. However, it

is crucial to experimentally verify this and other computed values for accurate application in

research and development.

Experimental Protocols for Physicochemical
Property Determination
While specific experimental data for 3-Amino-4-ethylhexanoic acid is not readily available in

the public domain, the following are standard methodologies for determining the key

physicochemical properties of amino acids.

Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at different pH values. For an amino acid, there are at least two pKa values: one

for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).
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Methodology: Potentiometric Titration

Solution Preparation: A precise weight of 3-Amino-4-ethylhexanoic acid is dissolved in a

known volume of deionized water to create a standard solution.

Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated

pH electrode and a magnetic stirrer.

Acidic Titration: The solution is first acidified with a standard solution of a strong acid (e.g.,

0.1 M HCl) to protonate all functional groups.

Basic Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is then incrementally

added using a burette. The pH of the solution is recorded after each addition.

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH

added. The pKa values correspond to the pH at the midpoints of the buffering regions (the

flat portions of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the

second to pKa₂ (amino group).

Determination of logP (Octanol-Water Partition
Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which

is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME)

properties.

Methodology: Shake-Flask Method

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other

by vigorous mixing, followed by separation of the two phases.

Partitioning: A known amount of 3-Amino-4-ethylhexanoic acid is dissolved in the aqueous

phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a

separatory funnel.

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the amino

acid between the two phases until equilibrium is reached.
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Phase Separation and Analysis: The octanol and water layers are carefully separated. The

concentration of the amino acid in each phase is determined using a suitable analytical

technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.

Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability and

formulation.

Methodology: Equilibrium Shake-Flask Method

Sample Preparation: An excess amount of solid 3-Amino-4-ethylhexanoic acid is added to

a known volume of purified water in a sealed flask.

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically

24-48 hours) to ensure that equilibrium is reached.

Sample Processing: The resulting suspension is filtered to remove the undissolved solid,

yielding a saturated solution.

Quantification: The concentration of the dissolved amino acid in the filtrate is determined by

a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the

aqueous solubility of the compound at that temperature.

Plausible Synthetic Workflow
A common method for the synthesis of β-amino acids involves the reductive amination of β-

keto esters. The following diagram illustrates a plausible workflow for the synthesis of 3-
Amino-4-ethylhexanoic acid.
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Plausible synthesis of 3-Amino-4-ethylhexanoic acid.

Potential Biological Significance
While no specific biological activities have been reported for 3-Amino-4-ethylhexanoic acid,

the broader class of β-amino acids is of significant interest in drug discovery. Their unique

structural features can lead to several advantageous properties:

Proteolytic Stability: The altered backbone of peptides incorporating β-amino acids often

confers resistance to degradation by proteases, potentially leading to longer in vivo half-

lives.

Secondary Structures: β-peptides can fold into stable secondary structures, such as helices

and sheets, which can be designed to mimic the structures of biologically active α-peptides.

Pharmacological Activities: β-amino acids and their derivatives have been shown to exhibit a

wide range of biological activities, including antimicrobial, antifungal, and anticancer

properties.[3][4][5] They can be incorporated into peptides to modulate receptor binding and

other protein-protein interactions.[6]

Given these general properties, 3-Amino-4-ethylhexanoic acid could be a valuable building

block for the synthesis of novel peptidomimetics and other small molecules with potential

therapeutic applications. Further research is warranted to explore its specific biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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